molecular formula C11H8FNO B11722653 4-(3-Fluorophenyl)pyridin-2(1H)-one CAS No. 1159817-41-0

4-(3-Fluorophenyl)pyridin-2(1H)-one

Cat. No.: B11722653
CAS No.: 1159817-41-0
M. Wt: 189.19 g/mol
InChI Key: VMWOYQVWDXWNJY-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-fluorobenzaldehyde with 2-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of various substituted pyridinones.

Scientific Research Applications

4-(3-Fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

    4-Phenylpyridin-2(1H)-one: Lacks the fluorine substitution, which can affect its reactivity and biological activity.

    4-(4-Fluorophenyl)pyridin-2(1H)-one: Similar structure but with the fluorine atom in a different position, leading to different chemical and biological properties.

Uniqueness: 4-(3-Fluorophenyl)pyridin-2(1H)-one is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

1159817-41-0

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

4-(3-fluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,(H,13,14)

InChI Key

VMWOYQVWDXWNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=O)NC=C2

Origin of Product

United States

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